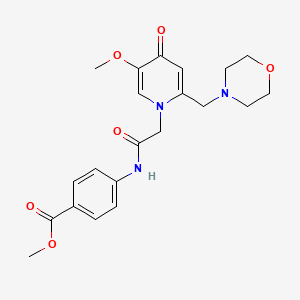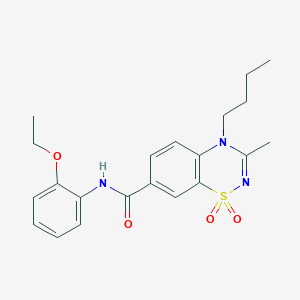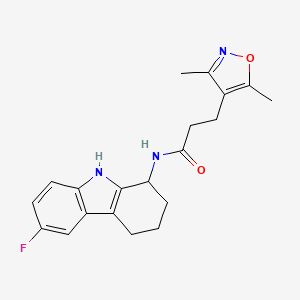![molecular formula C15H23N3O2 B11239084 N-butyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11239084.png)
N-butyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-butyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a chemical compound with the following structural formula:
C16H24N2O2
. - It belongs to the class of heterocyclic compounds and contains a pyridazine ring fused to a cycloheptane ring.
- The compound is notable for its potential applications in various fields due to its unique structure.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of a suitable cycloheptanone derivative with hydrazine hydrate, followed by acetylation with butyric anhydride.
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in appropriate solvents.
Industrial Production: While not widely produced industrially, research laboratories can synthesize it for scientific investigations.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicine: This compound has potential applications in treating benign prostatic hyperplasia (BPH) due to its 5α-reductase inhibitory activity. It reduces dihydrotestosterone levels in the blood and prostate.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: While not widely used industrially, its unique structure may inspire new drug development or materials science research.
Mecanismo De Acción
- The compound inhibits 5α-reductase, an enzyme responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, it helps manage BPH symptoms.
- The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds: Other 5α-reductase inhibitors, such as finasteride and dutasteride, share similarities in their mechanism of action.
Remember that this compound’s research is ongoing, and its full potential may continue to emerge as scientists explore its properties further
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
N-butyl-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-9-16-14(19)11-18-15(20)10-12-7-5-4-6-8-13(12)17-18/h10H,2-9,11H2,1H3,(H,16,19) |
Clave InChI |
DYFPDVXKCBZFMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239003.png)
![4-[6-hydroxy-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11239012.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11239019.png)

![2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11239034.png)
![N-benzyl-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239040.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11239042.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B11239044.png)
![2-(4-{4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11239052.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11239057.png)
![6-chloro-N-(2-ethyl-6-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239061.png)

![7-methyl-N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239072.png)

